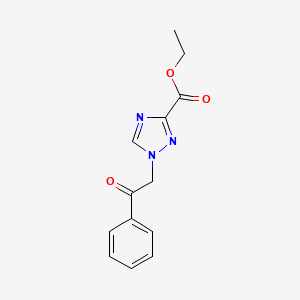![molecular formula C16H20N8O2S B15118875 9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118875.png)
9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that features a purine core substituted with an imidazole sulfonyl group and an octahydropyrrolo[3,4-c]pyrrol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps, starting with the preparation of the imidazole sulfonyl intermediate. One common method involves the reaction of imidazole with sulfonyl chloride in the presence of a base such as triethylamine . The resulting imidazole sulfonyl chloride is then reacted with an appropriate amine to form the desired sulfonamide.
The next step involves the cyclization of the sulfonamide with a suitable diketone or diester to form the octahydropyrrolo[3,4-c]pyrrol ring system. This cyclization can be achieved using a variety of catalysts, including Lewis acids such as zinc chloride .
Finally, the purine core is introduced through a condensation reaction with an appropriate purine precursor, such as 6-chloropurine, under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the condensation reaction.
化学反应分析
Types of Reactions
9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo a variety of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The purine core can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Sulfides.
Substitution: Various substituted purines depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes that interact with purine or imidazole-containing substrates.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets such as enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole sulfonyl group can form hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes, while the purine core can mimic natural substrates or inhibitors .
相似化合物的比较
Similar Compounds
9-ethyl-6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine: is similar to other purine derivatives that contain imidazole or sulfonyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a purine core with an imidazole sulfonyl group and an octahydropyrrolo[3,4-c]pyrrol moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
属性
分子式 |
C16H20N8O2S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
9-ethyl-6-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
InChI |
InChI=1S/C16H20N8O2S/c1-2-22-10-21-14-15(22)19-9-20-16(14)23-4-11-6-24(7-12(11)5-23)27(25,26)13-3-17-8-18-13/h3,8-12H,2,4-7H2,1H3,(H,17,18) |
InChI 键 |
PEKAAKSRWQVPML-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 6-methyl-2-oxo-4-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15118801.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B15118803.png)
![2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B15118815.png)
![4-(Cyclopentylmethyl)-5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B15118816.png)
![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione](/img/structure/B15118824.png)
![methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)
![methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate](/img/structure/B15118836.png)
![9-(2-methoxyethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118844.png)
![4-[(2,5,6-Trimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B15118845.png)
![1-(2-Fluorobenzenesulfonyl)-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine](/img/structure/B15118856.png)

![2-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B15118869.png)
![1-(Furan-2-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15118878.png)
![N-cyclopropyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118883.png)
